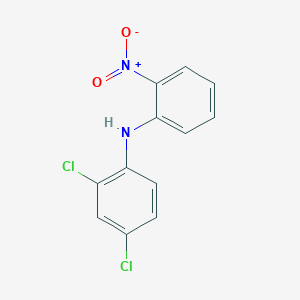
2,4-Dichloro-N-(2-nitrophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-(2-nitrophenyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chlorine atoms and a nitro group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(2-nitrophenyl)aniline typically involves the nitration of 2,4-dichloroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Dichloro-N-(2-nitrophenyl)aniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms on the aromatic ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted anilines where the chlorine atoms are replaced by nucleophiles.
Reduction: The major product is 2,4-Dichloro-N-(2-aminophenyl)aniline.
Oxidation: Various oxidation products can be formed depending on the specific conditions and reagents used.
科学研究应用
2,4-Dichloro-N-(2-nitrophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-N-(2-nitrophenyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
2,4-Dichloroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dinitroaniline: Contains two nitro groups, leading to different chemical properties and reactivity.
2,4-Dichloro-N-(3-nitrophenyl)aniline: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness
2,4-Dichloro-N-(2-nitrophenyl)aniline is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of both chlorine and nitro groups provides a versatile platform for various chemical transformations and research applications.
属性
CAS 编号 |
86514-69-4 |
|---|---|
分子式 |
C12H8Cl2N2O2 |
分子量 |
283.11 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-5-6-10(9(14)7-8)15-11-3-1-2-4-12(11)16(17)18/h1-7,15H |
InChI 键 |
FWFNOOPNXWJMGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
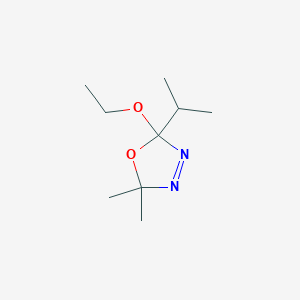
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
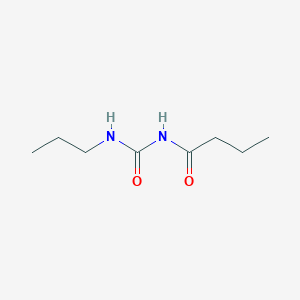
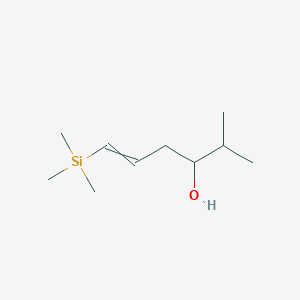
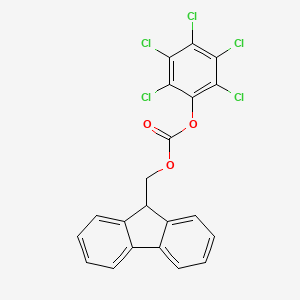
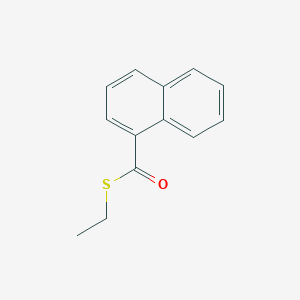
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)

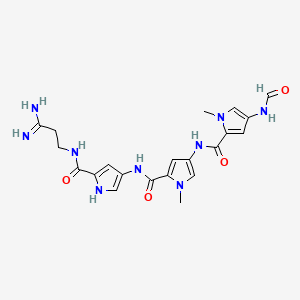
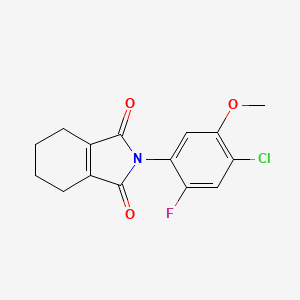
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
